3-Stearo-1-olein

Confectionery Science Lipid Crystallization Cocoa Butter Equivalents

Procure highly characterized 1,3-distearoyl-2-oleoyl-sn-glycerol (SOS) for cocoa butter improvement and fat crystallization research. This symmetrical 1,3-disaturated-2-unsaturated TAG is the gold standard for studying the β(VI) polymorph essential for chocolate snap, gloss, and bloom resistance. Its unique stereospecific arrangement (stearic at sn-1/3, oleic at sn-2) provides a distinct polymorphic pathway (α, γ, pseudo-β′, β₂, β₁) and elevates melting point by up to 13 °C versus standard cocoa butter. Substitute TAGs like POP or SSS cannot replicate this performance. Ideal for calibrating DSC/XRD instruments and screening anti-bloom emulsifiers.

Molecular Formula C39H74O5
Molecular Weight 623.0 g/mol
Cat. No. B1142537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Stearo-1-olein
Synonyms(Z)-9-Octadecenoic Acid 2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl Ester;  1-Oleo-3-stearin;  Glycerol 1-oleate 3-stearate
Molecular FormulaC39H74O5
Molecular Weight623.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O
InChIInChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37,40H,3-16,18,20-36H2,1-2H3/b19-17-
InChIKeyIIPIJHXZZCPSGV-ZPHPHTNESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Stearo-1-olein (1,3-Distearoyl-2-oleoyl-sn-glycerol, SOS): High-Melting Symmetrical Triacylglycerol Standard


3-Stearo-1-olein, systematically designated as 1,3-distearoyl-2-oleoyl-sn-glycerol (SOS), is a symmetrical 1,3-disaturated-2-unsaturated triacylglycerol (TAG) [1]. It is a primary component of cocoa butter (CB), comprising up to 27–30% of CB's total TAGs alongside 1,3-dipalmitoyl-2-oleoylglycerol (POP) and rac-palmitoyl-stearoyl-2-oleoylglycerol (POS) [2]. The molecule features two saturated stearic acid (C18:0) residues esterified at the sn-1 and sn-3 positions of the glycerol backbone, and one monounsaturated oleic acid (C18:1) residue at the sn-2 position [3]. This specific stereospecific arrangement is critical for the unique crystallization and melting properties that define high-quality confectionery fats and cocoa butter equivalents (CBEs) [4].

Why 3-Stearo-1-olein (SOS) Cannot Be Replaced by POP, POS, or SSS Without Functional Consequences


Substituting SOS with a generic 1,3-disaturated-2-unsaturated triacylglycerol, such as 1,3-dipalmitoyl-2-oleoylglycerol (POP) or 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol (POS), or a fully saturated analog like tristearin (SSS), is not functionally equivalent. SOS exhibits a distinct polymorphic pathway with five stable polymorphs (α, γ, pseudo-β′, β₂, and β₁) that govern the critical tempering, snap, gloss, and bloom resistance of chocolate [1]. The presence of SOS in a fat blend dictates the formation of the desirable β(VI) crystal phase in cocoa butter, which is responsible for the characteristic 'memory effect' and heat stability [2]. Critically, SOS elevates the overall melting point and suppresses eutectic formation in ternary mixtures with POP and POS, a property not shared by POP alone, which instead causes a dramatic melting point depression [3]. Therefore, interchanging SOS with other in-class TAGs without adjusting the formulation will lead to quantifiable differences in solid fat content, melting profile, and product stability, directly impacting end-use performance in confectionery and lipid research.

3-Stearo-1-olein (SOS) Quantitative Comparative Evidence for Scientific Selection


SOS Significantly Elevates Melting Point and Heat Stability Compared to POP and POS in Cocoa Butter Equivalents

In ternary blends of POP, POS, and SOS that model cocoa butter and cocoa butter equivalents, increasing the proportion of SOS at the expense of POP results in a quantifiable increase in the melting point of the mixture. This is in direct contrast to POP, which induces eutectic melting point depression. A novel composition with a melting point of 40°C was identified at a 40:40:20 (w/w/w) POP:POS:SOS ratio [1]. Furthermore, high-SOS cocoa butter improvers (CBIs) derived from mango kernel fat exhibit slip melting points of 36.5–37.7 °C, compared to 26.7 °C for commercial cocoa butter and cocoa butter equivalents [2].

Confectionery Science Lipid Crystallization Cocoa Butter Equivalents

SOS Polymorphic Complexity and Seeding Behavior Dictates Cocoa Butter Tempering and Bloom Resistance

SOS exhibits five distinct polymorphic forms (α, γ, pseudo-β′, β₂, and β₁), a level of complexity that directly impacts the tempering process and long-term stability of chocolate [1]. The β₂ polymorph of SOS is identified as the specific seed crystal that initiates the rapid-starting recrystallization of cocoa butter into the desirable β(VI) phase, which is responsible for the characteristic snap, gloss, and bloom resistance [2]. This seeding effect is dominated by SOS and is not a generic property of all 1,3-disaturated-2-unsaturated TAGs. For instance, while POP also exhibits polymorphism, its β₂ form does not provide the same seeding efficacy or lead to the same β(VI) crystal packing structure as SOS [2].

Polymorphism Cocoa Butter Fat Bloom

SOS Exhibits a Triple Chain-Length Crystal Packing Structure in Stable β Forms, a Prerequisite for Desirable Chocolate Texture

The chain-length packing structure of TAG polymorphs is a key determinant of macroscopic fat properties. For SOS, the stable γ, β₂, and β₁ polymorphs, as well as the pseudo-β′ form, all adopt a triple chain-length packing structure, as confirmed by X-ray diffractometry [1]. This contrasts with the α and β′ polymorphs, which exhibit a double chain-length packing [1]. The triple chain-length packing is directly associated with the formation of the desirable β(VI) phase in cocoa butter, which imparts the characteristic snap, gloss, and smooth mouthfeel of well-tempered chocolate [2]. This structural feature is shared by POS and other long-chain 1,3-disaturated-2-unsaturated TAGs but is not universal; POP, for example, exhibits a single chain-length packing for its pseudo-β′ form [1].

Crystal Structure X-ray Diffraction Confectionery Fats

Emulsifiers Retard the α to γ Polymorphic Transition in SOS, Providing a Handle for Process Control

The addition of the food emulsifier sorbitan monostearate (5% w/w) to molten SOS was shown to significantly retard the polymorphic transition from the α form to the γ form [1]. This effect was quantified by differential scanning calorimetry (DSC) and X-ray diffraction, demonstrating that the emulsifier interacts with the crystallizing TAG to alter the kinetics of phase transformation. This is a specific, quantifiable interaction that can be exploited during the tempering and cooling stages of chocolate manufacturing to control crystallization and prevent the formation of undesirable polymorphs. While emulsifiers can affect the crystallization of other fats, the specific interaction with SOS's α to γ transition provides a targeted approach for stabilizing the intermediate phases necessary for achieving the final β structure [1].

Emulsifiers Crystallization Kinetics Process Control

Optimal Use Cases for 3-Stearo-1-olein (SOS) Based on Quantified Differentiation


Formulation of Heat-Stable Cocoa Butter Equivalents (CBEs) and Improvers (CBIs)

SOS is the principal high-melting component in cocoa butter improvers (CBIs). Its ability to elevate the slip melting point of a fat blend by nearly 10–13 °C compared to commercial cocoa butter (e.g., from 26.7 °C to 36.5–40 °C) is leveraged to create chocolate products with enhanced heat resistance for tropical climates [1][2]. Formulators specifically select SOS-rich fats (e.g., from mango kernel or shea butter) to achieve the desired solid fat content profile at elevated ambient temperatures.

Standard for Cocoa Butter Polymorphism and Fat Bloom Research

SOS serves as the gold-standard model compound for studying the complex polymorphic behavior of cocoa butter. Its five distinct polymorphs (α, γ, pseudo-β′, β₂, and β₁) and its role as the primary seed for the desirable β(VI) crystal phase make it indispensable for fundamental research into fat bloom mechanisms, tempering optimization, and the development of novel anti-bloom agents [3][4]. Researchers procure pure SOS to isolate and study specific polymorphic transitions without interference from other TAGs.

Calibration Standard for Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) of Fats

The well-characterized melting behavior and distinct X-ray diffraction patterns of SOS's polymorphs (e.g., the triple chain-length packing of β forms with d-spacings > 45 Å) provide a reliable reference for calibrating and validating DSC and XRD instruments used in lipid analysis [5][3]. Its complex thermal profile, with multiple endothermic peaks corresponding to different polymorphic transitions, offers a robust multi-point calibration standard for quality control laboratories in the food and oleochemical industries.

Investigating Emulsifier-TAG Interactions in Confectionery Processing

The quantifiable retardation of the α → γ polymorphic transition in SOS by sorbitan monostearate makes it a model system for studying the mechanism of action of emulsifiers in fat crystallization [3]. Industrial R&D teams use this system to screen and optimize emulsifier blends that can precisely control the tempering and cooling of chocolate and compound coatings, reducing processing time and improving end-product consistency.

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